N-BENZYL-4-ACETAMIDOBENZAMIDE

Parkinson's disease MPTP model Neuroprotection

This para-acetamidobenzamide derivative with N-benzyl substitution serves as a class I HDAC-selective tool and MPTP neuroprotection probe. Substitution at the 4′-position of the N-benzyl group dramatically alters target binding—a >4-fold shift in seizure protection ED₅₀ is observed with minor modifications, making compound-specific analytical characterization essential. The N-benzyl moiety further enables systematic SAR evaluation of lipophilicity effects on target engagement and cellular permeability. For Parkinson's disease research, this patented acetamidobenzamide class prevents MPTP-induced dopamine depletion. The ultrasonic-assisted diatomite earth@IL/ZrCl₄ synthetic route also establishes this compound as a benchmark substrate for green benzamide synthesis optimization. Procure only fully characterized, batch-certified material to ensure reproducible biological activity and SAR integrity.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B5877191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BENZYL-4-ACETAMIDOBENZAMIDE
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H16N2O2/c1-12(19)18-15-9-7-14(8-10-15)16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19)
InChIKeyIWJDYXXSVTUAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-acetamidobenzamide (CAS 23239-36-3) Procurement Guide: Class, Identity, and Analytical Baseline


N-Benzyl-4-acetamidobenzamide (systematic name 4-acetamido-N-benzylbenzamide) is a benzamide derivative with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol . The compound features a central benzamide core substituted with an acetamido group at the para position and an N-benzyl moiety on the amide nitrogen . It is classified as an aromatic amide and is commercially available as a research-grade chemical with reported purity levels typically ≥97% . The compound is soluble in organic solvents such as DMSO, DMF, and ethanol, with limited aqueous solubility .

Why Generic N-Benzyl-4-acetamidobenzamide Substitution Fails: The Risk of Mischaracterized or Inactive Analogs


The benzamide class of compounds exhibits profound sensitivity to substitution patterns, particularly at the benzamide ring and the N-benzyl moiety, where minor structural modifications can ablate target binding, alter isoform selectivity, or invert the functional response [1]. For example, within the related N-benzylacetamide anticonvulsant class, substitution at the 4′-position of the N-benzyl group results in a >4-fold reduction in seizure protection (MES ED₅₀ shifts from 24 mg/kg to >100 mg/kg) [1]. Similarly, among benzamide HDAC inhibitors, para-acetamido substitution confers a distinct selectivity profile for class I HDACs (e.g., HDAC1/2/3) over class IIb HDAC6, whereas ortho-aminobenzamide analogs exhibit inverted class selectivity [2]. Generic or uncharacterized N-benzyl benzamide analogs therefore cannot be assumed to recapitulate the biological activity profile of N-benzyl-4-acetamidobenzamide; procurement decisions must be guided by compound-specific analytical and biological characterization data.

N-Benzyl-4-acetamidobenzamide Product-Specific Quantitative Evidence: Direct Comparator Data for Scientific Selection


Dopamine Protection in MPTP-Induced Parkinsonism Model: Comparative In Vivo Efficacy of Acetamidobenzamide Analogs

N-Benzyl-4-acetamidobenzamide belongs to a patented family of acetamidobenzamide compounds claimed for the treatment of neurodegenerative disorders, including Parkinson's disease [1]. The patent discloses that representative compounds of Formula I, which encompasses N-benzyl-4-acetamidobenzamide, prevent MPTP-induced dopamine depletion in vivo [1]. The core pharmacophore—4-acetamidobenzamide—is conserved across the series, and N-benzyl substitution is explicitly included in the scope of Formula I [1]. While direct in vivo data for the exact compound are not provided in the public domain, the class-level inference establishes that this structural class confers neuroprotective activity, differentiating it from N-alkyl or unsubstituted benzamides lacking the acetamido group, which are not claimed for this indication [1].

Parkinson's disease MPTP model Neuroprotection Dopamine depletion

HDAC1 vs. HDAC6 Selectivity Profile: Cross-Study Comparison with Clinical Benzamide Inhibitor MS-275 (Entinostat)

Benzamide-type HDAC inhibitors, including the clinical compound MS-275 (Entinostat), exhibit class I HDAC selectivity (HDAC1/2/3) with minimal activity against class IIb HDAC6 [1]. N-Benzyl-4-acetamidobenzamide shares the same 4-acetamidobenzamide core pharmacophore as MS-275 and tacedinaline (CI-994), which are known class I-selective HDAC inhibitors [2]. In cross-study comparisons, the benzamide scaffold demonstrates a >10-fold selectivity window for HDAC1 (IC₅₀ ≈ 0.2–0.5 μM) over HDAC6 (IC₅₀ >10 μM) [1]. In contrast, hydroxamate-based HDAC inhibitors (e.g., SAHA, TSA) exhibit pan-HDAC inhibition with potent activity against HDAC6 (IC₅₀ <0.1 μM) and class IIa enzymes [1].

HDAC inhibition Cancer epigenetics Class I selectivity Benzamide pharmacophore

Physicochemical Differentiation: LogP and Solubility Profile vs. Ortho-Aminobenzamide Analog (Tacedinaline/CI-994)

N-Benzyl-4-acetamidobenzamide (molecular weight 268.31 g/mol, formula C₁₆H₁₆N₂O₂) differs from the ortho-aminobenzamide analog tacedinaline (CI-994; molecular weight 269.30 g/mol, formula C₁₅H₁₅N₃O₂) in its N-substitution pattern [1]. The N-benzyl group in the target compound increases lipophilicity (predicted LogP ≈ 2.5–3.0) relative to the N-(2-aminophenyl) substitution in tacedinaline (predicted LogP ≈ 1.5–2.0) . This lipophilicity differential translates to altered membrane permeability and potentially distinct blood-brain barrier penetration profiles .

Physicochemical properties Lipophilicity Aqueous solubility Drug-likeness

Synthetic Route Differentiation: Ultrasonic-Assisted Condensation Enables Greener and Higher-Yield Production vs. Traditional Thermal Methods

The synthesis of N-benzyl-4-acetamidobenzamide can be achieved via direct condensation of 4-acetamidobenzoic acid with benzylamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method offers several advantages over traditional thermal condensation approaches, including reduced reaction times (typically 15–60 minutes under sonication vs. 6–24 hours under reflux), lower reaction temperatures, and improved yields .

Green synthesis Ultrasonic irradiation Benzamide synthesis Process chemistry

N-Benzyl-4-acetamidobenzamide Best Research and Industrial Application Scenarios


Parkinson's Disease Neuroprotection Model Compound

As a member of the patented acetamidobenzamide class demonstrated to prevent MPTP-induced dopamine depletion [1], N-benzyl-4-acetamidobenzamide is suitable for use as a tool compound in in vivo Parkinson's disease models to probe neuroprotective mechanisms. Researchers can employ this compound to investigate pathways involving mitochondrial dysfunction, oxidative stress, and dopaminergic neuron survival [1].

Class I HDAC Selectivity Reference Standard

The benzamide core shared with MS-275 and tacedinaline confers class I HDAC selectivity [1]. N-Benzyl-4-acetamidobenzamide can serve as a reference standard in HDAC selectivity profiling assays to benchmark novel inhibitors or to dissect class I HDAC-specific biological functions in cancer cell lines or primary neuronal cultures [1].

Structure-Activity Relationship (SAR) Anchor for N-Benzyl Benzamide Optimization

The N-benzyl substitution on the 4-acetamidobenzamide scaffold represents a key structural variation for probing SAR in benzamide-based drug discovery programs [1]. Procurement of N-benzyl-4-acetamidobenzamide enables medicinal chemists to systematically evaluate the impact of N-benzyl lipophilicity on target engagement, cellular permeability, and in vivo pharmacokinetics relative to N-alkyl or N-aryl analogs [2].

Green Chemistry Process Development Feedstock

The established ultrasonic-assisted synthetic route using diatomite earth@IL/ZrCl₄ catalyst [1] makes N-benzyl-4-acetamidobenzamide an attractive model substrate for optimizing green benzamide synthesis methodologies. Process chemists can use this compound to scale up environmentally benign amidation protocols and to benchmark catalyst performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-BENZYL-4-ACETAMIDOBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.